molecular formula C11H13ClO3 B2514342 2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one CAS No. 790232-23-4

2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one

Cat. No.: B2514342
CAS No.: 790232-23-4
M. Wt: 228.67
InChI Key: QQFJJXPXMRAEFS-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO3 It is a chlorinated derivative of propiophenone, characterized by the presence of two methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one typically involves the chlorination of 1-(2,4-dimethoxyphenyl)propan-1-one. One common method is the reaction of 1-(2,4-dimethoxyphenyl)propan-1-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product.

Industrial Production Methods

Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of 2-chloro-1-(2,4-dimethoxyphenyl)propan-1-ol.

    Oxidation: Formation of 2-chloro-1-(2,4-dimethoxyphenyl)propanoic acid or other oxidized products.

Scientific Research Applications

2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for the synthesis of bioactive molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Analytical Chemistry: The compound can be used as a reference standard or in the development of analytical methods for detecting related compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, its effects may be mediated through interactions with molecular targets such as enzymes or receptors. The presence of the chlorine atom and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxyphenyl)propan-1-one: The non-chlorinated analog of the compound.

    2-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one: A regioisomer with the chlorine atom in a different position on the phenyl ring.

    2-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one: Another regioisomer with the methoxy groups in different positions.

Uniqueness

2-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its reactivity and interactions with other molecules. This structural arrangement can lead to distinct chemical and biological properties compared to its analogs and regioisomers.

Properties

IUPAC Name

2-chloro-1-(2,4-dimethoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFJJXPXMRAEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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